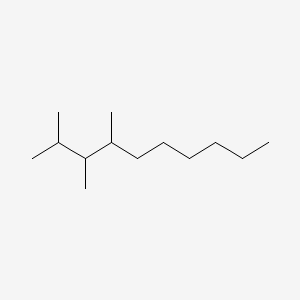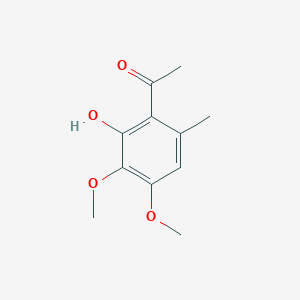
2,3,4-Trimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethyldecane is a hydrocarbon with the molecular formula C₁₃H₂₈. It is a branched alkane, characterized by the presence of three methyl groups attached to the decane chain. This compound is typically a colorless liquid with hydrophobic properties and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyldecane can be synthesized through the alkylation of alkanes. One common method involves the reaction of nonene with tert-butylmagnesium chloride, followed by hydrogenation . The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation processes, often using large-scale reactors and optimized conditions to maximize yield and purity. The process involves the careful selection of catalysts and reaction parameters to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Halogenation typically uses chlorine (Cl₂) or bromine (Br₂) under UV light or heat to initiate the reaction.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 2,3,4-trimethylchlorodecane.
Scientific Research Applications
2,3,4-Trimethyldecane has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and non-polar nature.
Biology: Employed in studies involving hydrophobic interactions and membrane models.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized as an additive in lubricants and fuels to enhance performance and stability.
Mechanism of Action
The mechanism by which 2,3,4-Trimethyldecane exerts its effects is primarily through hydrophobic interactions. Its non-polar nature allows it to interact with other hydrophobic molecules, making it useful in various applications such as solvents and additives. The molecular targets and pathways involved are typically related to its ability to dissolve non-polar substances and reduce friction in mechanical systems .
Comparison with Similar Compounds
- 2,2,3-Trimethyldecane
- 2,2,4-Trimethyldecane
- 2,3,5-Trimethyldecane
Comparison: 2,3,4-Trimethyldecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the placement of methyl groups can affect boiling points, solubility, and reactivity. Compared to its isomers, this compound may exhibit different behaviors in chemical reactions and applications .
Properties
CAS No. |
62238-15-7 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,3,4-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-12(4)13(5)11(2)3/h11-13H,6-10H2,1-5H3 |
InChI Key |
YFHGNGNLIWGTTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)

![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)

![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)


